molecular formula C10H12N2O3S B13492392 N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide

Cat. No.: B13492392
M. Wt: 240.28 g/mol
InChI Key: MIAZYDZVDHEPCO-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases, thereby reducing inflammation or preventing the proliferation of cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)benzenesulfonamide
  • N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)ethanesulfonamide
  • N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)propylsulfonamide

Uniqueness

N-(2-methyl-1-oxo-2,3-dihydro-1H-isoindol-4-yl)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O3S/c1-12-6-8-7(10(12)13)4-3-5-9(8)11-16(2,14)15/h3-5,11H,6H2,1-2H3

InChI Key

MIAZYDZVDHEPCO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NS(=O)(=O)C

Origin of Product

United States

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